6-bromo-2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-indazole-3-carboxamide
CAS No.: 2034485-52-2
Cat. No.: VC4188346
Molecular Formula: C19H15BrN4OS
Molecular Weight: 427.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034485-52-2 |
|---|---|
| Molecular Formula | C19H15BrN4OS |
| Molecular Weight | 427.32 |
| IUPAC Name | 6-bromo-2-methyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]indazole-3-carboxamide |
| Standard InChI | InChI=1S/C19H15BrN4OS/c1-24-18(15-5-4-14(20)8-16(15)23-24)19(25)22-10-12-7-13(11-21-9-12)17-3-2-6-26-17/h2-9,11H,10H2,1H3,(H,22,25) |
| Standard InChI Key | NDZWSRRPIHZANH-UHFFFAOYSA-N |
| SMILES | CN1C(=C2C=CC(=CC2=N1)Br)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4 |
Introduction
Synthesis Pathways
The synthesis of such compounds typically involves multi-step reactions, including:
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Formation of the Indazole Core:
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Starting with substituted hydrazines and cyclizing with appropriate carbonyl precursors.
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Bromination at position 6 can be achieved using brominating agents like NBS (N-bromosuccinimide).
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Functionalization at Position 3:
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Carboxamide formation involves coupling with carboxylic acid derivatives or through amide bond-forming reactions using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
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Attachment of Pyridinyl-Thiophene Moiety:
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The thiophen-pyridine unit can be introduced via alkylation or reductive amination using pyridine derivatives and thiophene precursors.
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Spectroscopic Characterization
Characterization of this compound would involve:
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NMR Spectroscopy:
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Proton () and carbon () NMR to confirm the chemical environment of hydrogens and carbons.
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Signals corresponding to aromatic protons in the indazole, pyridine, and thiophene rings.
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Mass Spectrometry (MS):
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To confirm molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Peaks for functional groups such as amides (~1650 cm) and aromatic C-H stretches (~3100 cm).
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Pharmacological Applications
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Anti-inflammatory Activity:
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Compounds with indazole cores are known to inhibit cyclooxygenases (COX) or lipoxygenases (LOX), enzymes involved in inflammation pathways.
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Anticancer Properties:
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The pyridinyl-thiophene fragment may enhance binding affinity to kinases or DNA-interacting proteins, making it a potential candidate for cancer research.
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Molecular Docking Studies
Preliminary docking studies against targets like COX or LOX could reveal binding affinities. Similar compounds have shown promising results as inhibitors in molecular docking simulations .
Comparative Data Table
| Property | Value/Details |
|---|---|
| Molecular Formula | C17H13BrN4OS |
| Molecular Weight | ~401.28 g/mol |
| Key Functional Groups | Bromine, methyl, carboxamide |
| Spectral Peaks (IR) | Amide (~1650 cm), Aromatic (~3100 cm) |
| Pharmacological Potential | Anti-inflammatory, anticancer |
| Synthetic Challenges | Multi-step reactions involving heterocyclic chemistry |
Research Implications
This compound represents a promising scaffold for drug discovery due to its structural complexity and functional diversity. Future studies could focus on:
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Optimizing synthesis for yield and scalability.
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Conducting in vitro and in vivo biological assays.
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Exploring derivatives by modifying substituents on the indazole or pyridine-thiophene units.
By leveraging computational tools like molecular docking and ADMET predictions, researchers can further evaluate its therapeutic potential.
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